molecular formula C14H10O3S B076855 Anthracene-1-sulfonic Acid CAS No. 15100-52-4

Anthracene-1-sulfonic Acid

Cat. No. B076855
CAS RN: 15100-52-4
M. Wt: 258.29 g/mol
InChI Key: ILFFFKFZHRGICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthracene-1-sulfonic acid is a chemical compound that belongs to the class of organic compounds known as sulfonic acids. It is an important chemical compound that has been widely used in various scientific research applications. The compound has several unique properties that make it an ideal candidate for various laboratory experiments.

Mechanism Of Action

The mechanism of action of Anthracene-1-sulfonic acid is not well understood. However, it is believed that the compound interacts with various biomolecules, including proteins, nucleic acids, and lipids. The interaction of Anthracene-1-sulfonic acid with biomolecules can lead to changes in their structure and function, which can be studied using various techniques.

Biochemical And Physiological Effects

Anthracene-1-sulfonic acid has several biochemical and physiological effects. The compound has been shown to interact with various enzymes and proteins, leading to changes in their activity. Anthracene-1-sulfonic acid has also been shown to interact with DNA, leading to changes in its structure and function. The compound has been used to study the binding of drugs to DNA and the mechanism of action of various enzymes.

Advantages And Limitations For Lab Experiments

Anthracene-1-sulfonic acid has several advantages for lab experiments. The compound is highly fluorescent and can be easily detected using fluorescence spectroscopy. It is also stable under various conditions, making it an ideal candidate for various experiments. However, the compound has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of Anthracene-1-sulfonic acid. One area of research is the development of new synthesis methods that can produce the compound in higher yields. Another area of research is the study of the compound's interaction with various biomolecules, including proteins, nucleic acids, and lipids. The development of new techniques for studying the compound's mechanism of action is also an area of future research. Overall, Anthracene-1-sulfonic acid is an important chemical compound that has several unique properties that make it an ideal candidate for various scientific research applications.

Synthesis Methods

Anthracene-1-sulfonic acid can be synthesized by the reaction of anthracene with sulfuric acid. The reaction is carried out under specific conditions to obtain the desired product. The synthesis method of Anthracene-1-sulfonic acid is well established, and the compound can be easily obtained in high yields.

Scientific Research Applications

Anthracene-1-sulfonic acid has been widely used in various scientific research applications. It is commonly used as a fluorescent dye in biochemical and physiological studies. The compound has a high quantum yield and can be easily detected using fluorescence spectroscopy. Anthracene-1-sulfonic acid has also been used as a pH indicator in various studies. The compound undergoes a color change depending on the pH of the solution, making it an ideal candidate for pH measurements.

properties

CAS RN

15100-52-4

Product Name

Anthracene-1-sulfonic Acid

Molecular Formula

C14H10O3S

Molecular Weight

258.29 g/mol

IUPAC Name

anthracene-1-sulfonic acid

InChI

InChI=1S/C14H10O3S/c15-18(16,17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,(H,15,16,17)

InChI Key

ILFFFKFZHRGICY-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)O

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)O

synonyms

1-Anthracenesulfonic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.